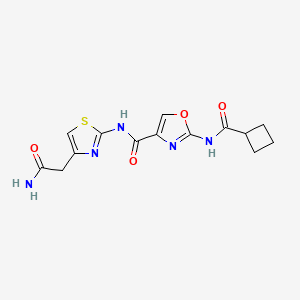
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that amino acids and peptides containing thiazole and oxazole moieties, similar to the compound , exhibit moderate antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and yeast. Such compounds have been synthesized using various amino acids like alanine, valine, and proline, and tested for their antimicrobial efficacy in vitro (Stanchev et al., 1999).
Antibacterial Agents
Compounds similar to the one have been studied for their potential as antibacterial agents. Novel analogs containing the thiazole nucleus have been designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity against mammalian cell lines, indicating non-toxicity at antibacterial concentrations (Palkar et al., 2017).
Antiviral Activity
Thiazole nucleosides, sharing structural similarities with the compound , have been synthesized and tested for antiviral activity. Compounds like 2-D-ribofuranosylthiazole-4-carboxamide demonstrated significant activity against various viruses including herpes, parainfluenza, and rhinovirus. These compounds also inhibited guanine nucleotide biosynthesis, which is a key mechanism in their antiviral action (Srivastava et al., 1977).
Antitumor Agents
N-Acyl-2-aminothiazoles, structurally related to the compound , have been found to be potent inhibitors of CDK2/cycE, a crucial protein in cell cycle regulation. These compounds exhibit antitumor activity, with specific examples like BMS-387032 being identified as ATP-competitive and CDK2-selective inhibitors, and entering Phase 1 human clinical trials as antitumor agents (Misra et al., 2004).
Synthesis of Heterocyclic Compounds
Compounds with oxazole and thiazole moieties, similar to the compound , are valuable in the synthesis of various heterocyclic compounds. These molecules serve as building blocks for cyclopeptides and other complex structures, enabling the synthesis of novel compounds with potential therapeutic applications (Motevalli et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c15-10(20)4-8-6-24-14(16-8)19-12(22)9-5-23-13(17-9)18-11(21)7-2-1-3-7/h5-7H,1-4H2,(H2,15,20)(H,16,19,22)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZPQFDDMXGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)

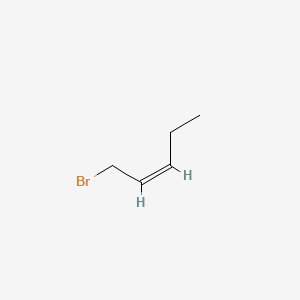
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
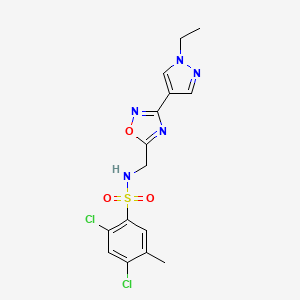
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
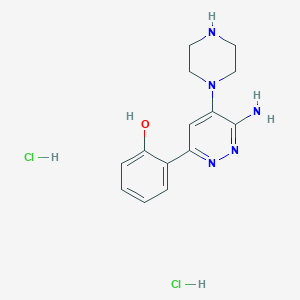
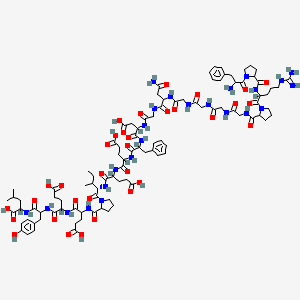
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)

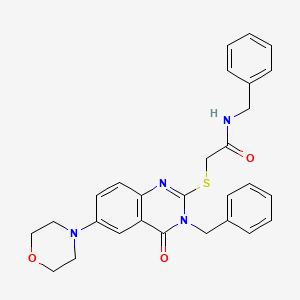
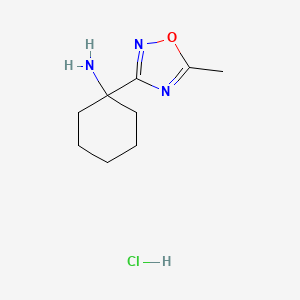
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)